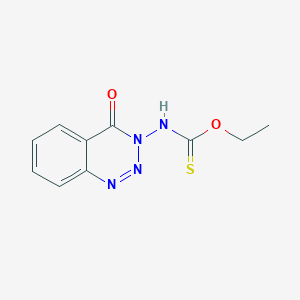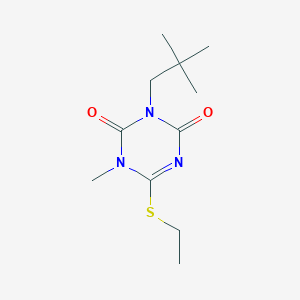
4-amino-1-N,2-N-bis(2-chloroethyl)-5-methylbenzene-1,2-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-1-N,2-N-bis(2-chloroethyl)-5-methylbenzene-1,2-disulfonamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a benzene ring substituted with amino, chloroethyl, and disulfonamide groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-N,2-N-bis(2-chloroethyl)-5-methylbenzene-1,2-disulfonamide typically involves multi-step organic reactions. One common route includes:
Nitration: The starting material, 5-methylbenzene-1,2-disulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The amino group is alkylated with 2-chloroethylamine under basic conditions to introduce the bis(2-chloroethyl) groups.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and large-scale alkylation using industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the disulfonamide groups, potentially leading to the formation of sulfonic acids.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions to replace the chlorine atoms.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfonic acids.
Substitution: Formation of azido or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-amino-1-N,2-N-bis(2-chloroethyl)-5-methylbenzene-1,2-disulfonamide is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its structure allows it to form covalent bonds with nucleophilic sites in proteins and DNA, making it a useful tool in biochemical studies.
Medicine
Medically, the compound is investigated for its potential as an anticancer agent. The bis(2-chloroethyl) groups can form cross-links with DNA, inhibiting cell division and leading to cell death, which is a mechanism similar to that of some chemotherapy drugs.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals and materials, particularly where its unique reactivity can be leveraged to create novel products.
Mechanism of Action
The mechanism of action of 4-amino-1-N,2-N-bis(2-chloroethyl)-5-methylbenzene-1,2-disulfonamide involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bis(2-chloroethyl) groups can alkylate DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell division and induces apoptosis in rapidly dividing cells, such as cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-amino-1-N,2-N-bis(2-chloroethyl)benzene-1,2-disulfonamide: Lacks the methyl group, potentially altering its reactivity and biological activity.
4-amino-1-N,2-N-bis(2-chloroethyl)-5-methylbenzene-1-sulfonamide: Contains only one sulfonamide group, which may affect its solubility and reactivity.
4-amino-1-N,2-N-bis(2-chloroethyl)-benzene-1,2-disulfonamide: Lacks the methyl group, which can influence its chemical properties and biological interactions.
Uniqueness
The presence of both the methyl group and the bis(2-chloroethyl) groups in 4-amino-1-N,2-N-bis(2-chloroethyl)-5-methylbenzene-1,2-disulfonamide makes it unique. The methyl group can influence the compound’s electronic properties and steric hindrance, while the bis(2-chloroethyl) groups are crucial for its biological activity, particularly in DNA alkylation.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-amino-1-N,2-N-bis(2-chloroethyl)-5-methylbenzene-1,2-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17Cl2N3O4S2/c1-8-6-10(21(17,18)15-4-2-12)11(7-9(8)14)22(19,20)16-5-3-13/h6-7,15-16H,2-5,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDSYCWHSGPFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)S(=O)(=O)NCCCl)S(=O)(=O)NCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(dimethylamino)-2-oxoethyl] N'-(3,4-dichlorophenyl)carbamimidothioate](/img/structure/B8039768.png)
![2-methyl-N-[3-(methylsulfonylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B8039774.png)

![4,5-Dichloro-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline](/img/structure/B8039789.png)

![3,4-Dichlorospiro[chromene-2,1'-cyclopentane]](/img/structure/B8039801.png)






